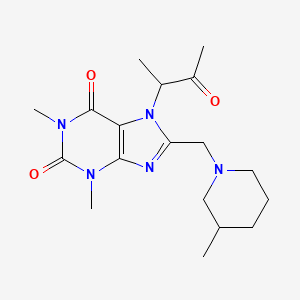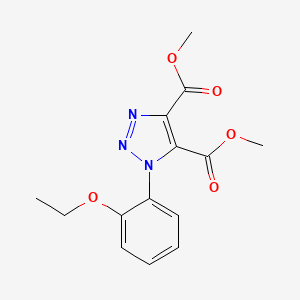![molecular formula C13H12N4OS B2568547 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 868143-06-0](/img/structure/B2568547.png)
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine compounds typically involves the reaction of certain starting materials in the presence of a catalyst . For instance, one method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazine .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine compounds are typically characterized by the formation of new bonds and the breaking of existing ones . For instance, one reaction involves the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, leading to the formation of 4-arylideneamino-1,2,4-triazole-3(2H)-thiones .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine compounds can vary widely depending on their specific structure and substituents . For instance, some compounds exhibit excellent thermal stability and high density, making them potential candidates for use as heat-resistant explosives .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activity
1,2,4-Triazole derivatives, including those containing the triazolopyridazine core, have been shown to possess significant antimicrobial and antibacterial properties. These compounds act as potent inhibitors against various bacterial strains, including Staphylococcus aureus, a common pathogen responsible for several infections. The antibacterial activity of these compounds is attributed to their ability to interfere with essential bacterial enzymes or to disrupt cell wall synthesis. This makes them promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance (Jie Li & Junwei Zhang, 2021).
Potential in Cancer Therapy
Triazole derivatives have been explored for their potential in cancer therapy due to their ability to modulate various biological pathways involved in cancer progression. Some triazole compounds exhibit the ability to inhibit topoisomerases, enzymes involved in DNA replication, and thus can act as anticancer agents by preventing cancer cell proliferation. The diversity of chemical structures within this class allows for the optimization of their pharmacokinetic and pharmacodynamic properties, making them versatile tools in drug development for cancer treatment (V. Ferreira et al., 2013).
Agricultural Applications
The triazolopyridazine derivatives are also notable for their application in agriculture. They have been utilized as components in pesticides due to their inhibitory effects on various pests and diseases that affect crops. Their mode of action often involves disrupting the life cycle of the pests or inhibiting the growth of pathogenic fungi, offering a method to protect crops and improve agricultural productivity sustainably (Nazarov V.N. et al., 2021).
Optoelectronic Materials
Heterocyclic compounds, including triazolopyridazines, have found applications in the development of optoelectronic materials. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The ability to fine-tune the electronic and photophysical properties of these compounds through chemical modifications has opened up new possibilities in the design of materials for advanced technological applications (G. Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQTPQKVFRHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)



![4-Chloro-12-(4-fluorobenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2568473.png)

![3-butyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2568476.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2568480.png)

![6-methyl-4-oxo-N-(thiazol-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568484.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)